molecular formula C19H23NO7 B12951572 diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate

diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate

Cat. No.: B12951572
M. Wt: 377.4 g/mol
InChI Key: FQNAAAKQGJUSRG-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is an organic compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indoline Core: Starting from aniline derivatives, cyclization reactions can be employed to form the indoline core.

    Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.

    Formation of the Enone Moiety: The enone group can be introduced via aldol condensation reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the enone moiety to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate involves interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: Lacks the 5-methoxy group.

    Diethyl 5-methoxyindoline-3,3-dicarboxylate: Lacks the enone moiety.

    Diethyl (E)-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate: Similar structure but different substitution pattern.

Uniqueness

Diethyl (E)-5-methoxy-2-(3-methoxy-3-oxoprop-1-en-1-yl)indoline-3,3-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H23NO7

Molecular Weight

377.4 g/mol

IUPAC Name

diethyl 5-methoxy-2-[(E)-3-methoxy-3-oxoprop-1-enyl]-1,2-dihydroindole-3,3-dicarboxylate

InChI

InChI=1S/C19H23NO7/c1-5-26-17(22)19(18(23)27-6-2)13-11-12(24-3)7-8-14(13)20-15(19)9-10-16(21)25-4/h7-11,15,20H,5-6H2,1-4H3/b10-9+

InChI Key

FQNAAAKQGJUSRG-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)C1(C(NC2=C1C=C(C=C2)OC)/C=C/C(=O)OC)C(=O)OCC

Canonical SMILES

CCOC(=O)C1(C(NC2=C1C=C(C=C2)OC)C=CC(=O)OC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.